2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride

Description

Molecular Architecture and IUPAC Nomenclature

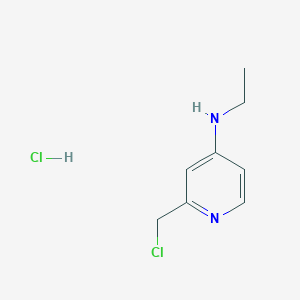

2-(Chloromethyl)-N-ethylpyridin-4-amine hydrochloride is a pyridine derivative with a chloromethyl substituent at the 2-position and an ethylamino group at the 4-position, forming a hydrochloride salt. Its molecular formula is C₈H₁₁ClN₂·HCl , yielding a molecular weight of 207.1 g/mol . The IUPAC name derives from the pyridine backbone, with priority given to the amine group’s position. The numbering starts at the nitrogen atom, placing the chloromethyl group at position 2 and the ethyl-substituted amine at position 4. The hydrochloride suffix indicates the presence of a counterion (Cl⁻) associated with the protonated amine.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClN₂·HCl |

| Molecular Weight | 207.1 g/mol |

| CAS Registry Number | 1423031-65-5 |

| IUPAC Name | 2-(Chloromethyl)-N-ethylpyridin-4-amine hydrochloride |

The chloromethyl group introduces electrophilic character, while the ethylamine moiety enhances solubility in polar solvents due to ionic interactions with the hydrochloride salt.

Comparative Analysis with Related Pyridine Derivatives

Structurally analogous pyridine derivatives exhibit variations in substituent effects on reactivity and physicochemical properties. For example:

- 2-Methylpyridin-4-amine hydrochloride (): Replacing the chloromethyl group with a methyl group reduces electrophilicity, diminishing alkylation potential.

- 2,5-Dichloro-N-ethylpyridin-4-amine (): Additional chlorine atoms increase steric hindrance and electron-withdrawing effects, altering reaction kinetics.

Table 2: Substituent effects on pyridine derivatives

| Compound | Substituents | Key Properties |

|---|---|---|

| 2-(Chloromethyl)-N-ethylpyridin-4-amine hydrochloride | 2-ClCH₂, 4-NHCH₂CH₃·HCl | High reactivity, polar solubility |

| 2-Methylpyridin-4-amine hydrochloride | 2-CH₃, 4-NH₂·HCl | Lower reactivity, higher stability |

| 2,5-Dichloro-N-ethylpyridin-4-amine | 2-Cl, 5-Cl, 4-NHCH₂CH₃ | Enhanced steric hindrance |

The chloromethyl group in 2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride facilitates nucleophilic substitution reactions, distinguishing it from methyl or chloro derivatives.

Crystallographic Properties and Hydrogen Bonding Networks

While direct crystallographic data for this compound is limited, its hydrochloride salt likely forms a monoclinic or orthorhombic lattice due to ionic interactions between the protonated amine and chloride ions. Hydrogen bonding networks typically involve N–H···Cl interactions, with additional van der Waals forces from the chloromethyl and ethyl groups.

In related structures, such as tris(2-pyridylmethyl)amine complexes (), hydrogen bonds between amine hydrogens and chloride ions stabilize the crystal lattice. Similarly, the ethyl group may engage in hydrophobic interactions, influencing packing efficiency.

Table 3: Hypothetical hydrogen bonding parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N–H (amine) | Cl⁻ | 2.8–3.1 | 150–160 |

| C–H (ethyl) | Cl⁻ | 3.3–3.5 | 120–130 |

The chloromethyl group’s polarizability may further contribute to dipole-dipole interactions, affecting melting points and solubility profiles.

Properties

IUPAC Name |

2-(chloromethyl)-N-ethylpyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2.ClH/c1-2-10-7-3-4-11-8(5-7)6-9;/h3-5H,2,6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOFUGMKFAJWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Chloromethylation Conditions and Yields

The introduction of the N-ethylamino group at the 4-position can be achieved by:

Direct substitution of a 4-chloropyridine intermediate with ethylamine under controlled conditions.

Reduction of nitro-substituted pyridine N-oxides followed by amination, as described in hydrogenation processes using platinum catalysts and subsequent reaction with potassium hydroxide in methanol under pressure. This method avoids chromatographic purification and is suitable for scale-up, yielding high purity products (>99%) with overall yields around 84%.

Reductive amination or nucleophilic substitution reactions in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, often with potassium carbonate or cesium carbonate as bases and iodide salts as catalysts to enhance reaction rates.

Table 2: Amination and N-Ethylation Conditions

Formation of Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt, typically by:

Treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.

Precipitation and filtration to isolate the pure hydrochloride salt, which improves stability and handling.

This step is straightforward and generally quantitative, with minimal impact on overall yield.

Research Findings and Practical Considerations

The triphosgene-mediated chloromethylation method offers a clean, high-yielding route with operational simplicity and reduced hazardous waste compared to traditional chlorinating agents.

The hydrogenation and potassium hydroxide treatment route for amination is notable for its scalability and high purity, avoiding chromatographic steps and utilizing environmentally friendlier conditions.

Use of bases like potassium carbonate or cesium carbonate with iodide salts in polar aprotic solvents enhances nucleophilic substitution efficiency but may require longer reaction times and careful temperature control to optimize yields.

Avoidance of chlorinated solvents and environmentally unfriendly reagents is a growing focus in recent methods, favoring greener chemistry principles.

Summary Table of Preparation Workflow

| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| 1 | Chloromethylation | 2-hydroxymethylpyridine, triphosgene | Toluene, 0–10 °C | High | Clean, high purity, low waste |

| 2 | Amination/N-ethylation | Nitro-N-oxide intermediate, Pt catalyst, KOH | Methanol, 180 °C, pressure | ~84% overall | Scalable, no chromatography |

| 3 | Salt formation | HCl | Ethanol/methanol | Quantitative | Stabilizes product |

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.

Oxidation: N-oxide derivatives are formed.

Reduction: The corresponding methyl derivative is produced.

Scientific Research Applications

2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands for catalysis.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. This modification can inhibit enzyme activity or alter receptor function, leading to various biological effects. The ethylamine group may also contribute to binding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

- 2-(chloromethyl)pyridine hydrochloride

- N-ethylpyridin-4-amine

- 2-(bromomethyl)-N-ethylpyridin-4-amine hydrochloride

Uniqueness

2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride is unique due to the presence of both a chloromethyl group and an ethylamine group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(Chloromethyl)-N-ethylpyridin-4-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₉H₁₃ClN₂

- Molecular Weight : 188.67 g/mol

- CAS Number : 1423031-65-5

The biological activity of 2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride is primarily attributed to its ability to interact with various biological targets. The compound may function as an enzyme inhibitor or modulator, influencing pathways related to cell signaling and metabolism. Notably, compounds with similar structures have been shown to exhibit antimicrobial and anticancer activities by disrupting cellular processes or inducing apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds can exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar functional groups demonstrate effectiveness against various bacterial strains. The presence of the chloromethyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Chloromethyl)-N-ethylpyridin-4-amine hydrochloride | E. coli | 64 µg/mL |

| Similar Pyridine Derivative | S. aureus | 32 µg/mL |

Anticancer Activity

The anticancer potential of 2-(chloromethyl)-N-ethylpyridin-4-amine hydrochloride has been explored in various studies. Preliminary data suggest that it may induce apoptosis in cancer cell lines through mechanisms such as DNA damage and disruption of cell cycle progression.

Case Study:

In vitro studies on human breast adenocarcinoma (MCF-7) cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

| Cell Line | IC50 Value | Mechanism |

|---|---|---|

| MCF-7 | 0.65 µM | Apoptosis induction |

| U-937 | 1.47 µM | Cell cycle arrest |

Research Findings

Recent research has focused on optimizing the structure of similar compounds to enhance their biological activity. For example, modifications to the pyridine ring and substituents have been explored to improve potency and selectivity against specific targets.

Structure-Activity Relationship (SAR)

Studies have indicated that electron-donating groups (EDGs) on the pyridine ring can significantly enhance biological activity, while electron-withdrawing groups (EWGs) may reduce potency:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-Dongating | Increased potency |

| Electron-Withdrawing | Decreased potency |

Q & A

Q. Advanced

- Target identification : Use molecular docking to prioritize derivatives with predicted binding to enzymes (e.g., kinases) .

- In vitro assays : Assess cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) under controlled pH, as the hydrochloride salt may affect buffer systems .

- Metabolic stability : LC-MS/MS to track degradation in liver microsomes, noting potential dechlorination or amine oxidation .

How can synthetic byproducts or degradation products be identified and mitigated?

Q. Advanced

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze via:

- HPLC-DAD : Detect photodegradants (e.g., N-oxide formation) .

- X-ray crystallography : Resolve structural ambiguities in decomposition products .

- Process optimization : Reduce residual chloride ions (from HCl salt) that may promote hydrolysis via ion-exchange chromatography .

What computational tools are recommended for predicting reactivity and stability?

Q. Advanced

- Reactivity prediction : DFT calculations (Gaussian, ORCA) model transition states for substitution reactions .

- Solubility/stability : Use COSMO-RS or ALOGPS to predict aqueous solubility and pH-dependent stability .

- Cheminformatics : QSAR models link structural features (e.g., Cl position, amine pKa) to biological activity .

How should researchers handle discrepancies between theoretical and experimental yields?

Q. Advanced

- Mechanistic studies : Probe intermediates via in situ IR or Raman spectroscopy to identify unaccounted pathways (e.g., dimerization) .

- Scalability analysis : Compare microreactor vs. batch synthesis to assess mass transfer limitations .

- Error analysis : Quantify losses via mass balance calculations and impurity profiling .

What safety protocols are critical when handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors released during reactions .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

How can researchers validate the purity of this compound for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.